molecular formula C11H9ClO3 B13420808 8-Methoxy-5-(chloromethyl)coumarin

8-Methoxy-5-(chloromethyl)coumarin

Cat. No.: B13420808
M. Wt: 224.64 g/mol
InChI Key: XERKCXVTIMXGMX-UHFFFAOYSA-N
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Description

8-Methoxy-5-(chloromethyl)coumarin is a synthetically tailored coumarin derivative designed for medicinal chemistry and drug discovery applications. Its core structure incorporates two key functional groups: a methoxy substituent at the 8-position and a reactive chloromethyl group at the 5-position. The chloromethyl group serves as a versatile chemical handle, enabling facile conjugation to other pharmacophores, metal complexes, or biomolecules to create novel hybrid compounds for biological evaluation . Coumarin-based compounds are extensively investigated in cancer research due to their diverse mechanisms of action. This derivative is a valuable precursor for developing potential anticancer agents. Research on analogous compounds has demonstrated that coumarin hybrids can function as topoisomerase II inhibitors, induce apoptosis, and cause cell cycle arrest . Furthermore, coordination of similar chloromethyl-coumarin derivatives with ruthenium metals has yielded complexes that show potent activity against resistant cancer cell lines, such as cisplatin-resistant lung cancer cells, by inducing cell death via mitophagy pathways . The structure-activity relationship (SAR) of coumarins indicates that halogenation and specific substitution patterns at positions like C-5 are critical for optimizing biological potency, including enhanced inhibitory activity against molecular targets like Mcl-1, an anti-apoptotic protein implicated in cancer cell survival and drug resistance . This compound is offered exclusively for research purposes. It is intended for use by qualified laboratory and scientific personnel only. It is not for human or veterinary diagnostic or therapeutic uses, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

5-(chloromethyl)-8-methoxychromen-2-one

InChI

InChI=1S/C11H9ClO3/c1-14-9-4-2-7(6-12)8-3-5-10(13)15-11(8)9/h2-5H,6H2,1H3

InChI Key

XERKCXVTIMXGMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)CCl)C=CC(=O)O2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Methoxy 5 Chloromethyl Coumarin

Established Synthetic Routes for 8-Methoxy-5-(chloromethyl)coumarin

The synthesis of this compound involves two key stages: the formation of the fundamental coumarin (B35378) ring system and the subsequent introduction of the chloromethyl group.

The formation of the coumarin (2H-1-benzopyran-2-one) core is a foundational step in synthetic organic chemistry, with several named reactions being widely employed. nih.gov These methods typically involve the condensation of a phenol (B47542) with a carbonyl compound.

Pechmann Condensation : This is a widely used method for synthesizing coumarins, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgsciensage.info The mechanism begins with an acid-catalyzed esterification or transesterification, followed by an intramolecular ring-closing reaction ortho to the phenolic hydroxyl group. wikipedia.org A final dehydration step yields the coumarin ring. For the synthesis of an 8-methoxy coumarin derivative, a 2-hydroxy-3-methoxy-phenol would be a logical starting material to react with a suitable β-ketoester. Various acid catalysts can be employed, including sulfuric acid, aluminum chloride, and trifluoroacetic acid. sciensage.info

Knoevenagel Condensation : This reaction provides another versatile route to the coumarin nucleus. It involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst like piperidine (B6355638) or an amine. nih.govsciensage.info The reaction proceeds through a tandem condensation and intramolecular cyclization (lactonization) to form the coumarin ring. researchgate.net

Other notable methods for constructing the coumarin skeleton include the Perkin reaction, Claisen rearrangement, and Wittig reaction. nih.govsciensage.info The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Once the 8-methoxycoumarin (B1348513) core is formed, the chloromethyl group is typically introduced at the C5 position via an electrophilic aromatic substitution reaction. The methoxy (B1213986) group at C8 and the lactone ring system influence the regioselectivity of this reaction.

Chloromethylation is a standard method for introducing a CH₂Cl group onto an aromatic ring. The reaction is generally carried out using a mixture of formaldehyde (B43269) and hydrogen chloride, or with chloromethylating agents like chloromethyl methyl ether or bis(chloromethyl) ether, often in the presence of a Lewis acid catalyst. While specific protocols for this compound are not widely detailed in general literature, the synthesis of related structures, such as 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one, demonstrates the viability of this synthetic step on the coumarin scaffold. acs.org The electron-donating nature of the methoxy group and the oxygen of the pyrone ring activates the benzene (B151609) portion of the coumarin towards electrophilic attack.

Cyclocondensation is the cornerstone of coumarin synthesis, representing the intramolecular or intermolecular reaction that forms the heterocyclic ring. The Pechmann condensation, as discussed previously, is a prime example of a cyclocondensation reaction where a phenol and a β-ketoester condense to form the coumarin system. wikipedia.org

In the context of related derivatives, cyclocondensation can also refer to reactions that build upon a pre-formed coumarin. For instance, the Simonis chromone (B188151) cyclization is a variation where phenols and beta-ketoesters react in the presence of phosphorus pentoxide to yield a chromone instead of a coumarin, highlighting the subtle control that can be exerted in these cyclization reactions. wikipedia.org The synthesis of structurally related coumarins often relies on these fundamental ring-forming strategies before subsequent modifications are performed. acs.org

Strategies for Derivatization via the Chloromethyl Moiety

The chloromethyl group at the C5 position is a highly versatile chemical handle. The carbon atom is electrophilic, and the chloride ion is a good leaving group, making this site ideal for nucleophilic substitution reactions.

The primary mode of reaction for the 5-(chloromethyl) group is nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This transformation is key to building molecular diversity from the parent coumarin structure.

A variety of nucleophiles can be employed to displace the chloride. For example, in a structurally similar compound, 5-chloromethyl-8-hydroxyquinoline, the amine piperidine readily displaces the chloride to form a new carbon-nitrogen bond. Similarly, sulfur-based nucleophiles, such as thiols, can be used. The reaction of 3-(chloromethyl) coumarins with 1H-imidazole-2-thiol demonstrates the formation of a carbon-sulfur bond. sciensage.info This reactivity allows for the synthesis of thioethers and other sulfur-containing derivatives. Another example is the reaction with acetate (B1210297) to form an ester, as demonstrated in the synthesis of 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate from its chloromethyl precursor. acs.org

Table 1: Examples of Nucleophilic Substitution on Chloromethylated Heterocycles This table is based on reactions of structurally similar compounds to illustrate the principle.

Starting Material Class Nucleophile Resulting Functional Group Reference Compound
Chloromethyl-coumarin Thiol (e.g., 1H-imidazole-2-thiol) Thioether 3-(Chloromethyl) coumarin
Chloromethyl-coumarin Acetate/Thioacetate Ester/Thioester 4-(Chloromethyl) coumarin
Chloromethyl-quinoline Amine (e.g., Piperidine) Tertiary Amine 5-chloromethyl-8-hydroxyquinoline

Condensation Reactions with Amines and Other Nucleophiles for Complex Structures

Building upon simple nucleophilic substitution, the chloromethyl group enables condensation reactions that attach more complex molecular fragments. These reactions are crucial for synthesizing derivatives with specific biological or material properties.

The reaction with amines is a prominent example. Primary or secondary amines can displace the chloride to form secondary or tertiary amines, respectively. This reaction is a type of condensation as it joins two molecules with the elimination of a small molecule (in this case, HCl, which is neutralized by excess amine or an added base). For instance, reacting this compound with a complex amine would directly link the coumarin scaffold to the amine's parent structure.

Similarly, condensation with other nucleophiles like phenols (to form ethers) or carbanions can lead to the formation of more intricate molecular architectures. The synthesis of novel sulfonamide derivatives often proceeds through an initial acylation or substitution step, which can be followed by reactions with various amines to build a library of complex structures. sciensage.info These multi-step pathways, originating from the reactive chloromethyl group, underscore its importance as a key synthetic intermediate.

Molecular Hybridization with Heterocyclic Systems (e.g., Triazole, Purine)

Molecular hybridization is a prominent strategy in medicinal chemistry that combines two or more pharmacophoric units to create new compounds with potentially enhanced biological activities. semanticscholar.orgresearchgate.netresearchgate.net The chloromethyl group at the 5-position of 8-methoxycoumarin serves as a reactive handle for linking the coumarin scaffold to various heterocyclic systems, most notably triazoles and nucleobases like purines.

The synthesis of coumarin-1,2,3-triazole hybrids often employs "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In a typical synthetic route, the 4-(chloromethyl)coumarin derivative is first converted to a 4-(azidomethyl)coumarin intermediate. This azide (B81097) can then undergo a 1,3-dipolar cycloaddition reaction with a terminal alkyne-containing molecule to form the stable 1,4-disubstituted 1,2,3-triazole ring. semanticscholar.org For instance, 4-azidomethyl coumarins have been reacted with 5-substituted-2-mercapto-1,3,4-oxadiazoles bearing a propargyl group to yield coumarin-triazole-oxadiazole hybrids. semanticscholar.org

Similarly, coumarin-nucleobase hybrids have been synthesized by linking coumarins to nucleobases such as uracil (B121893), thymine, and the purine (B94841) derivative theobromine (B1682246) via a 1,2,3-triazole linker. chemrxiv.org The general procedure involves reacting a 4-(chloromethyl)coumarin with sodium azide to get the corresponding azide intermediate. This intermediate is then reacted with a propargylated nucleobase in the presence of a copper catalyst to afford the final hybrid molecule. chemrxiv.org A study detailed the synthesis of coumarin-nucleobase hybrids starting from 4-(chloromethyl)-coumarins, which were reacted with propargylated uracil or theobromine to create novel compounds evaluated for anticancer activity. chemrxiv.org

Another approach involves reacting a coumarin bearing a chloromethyl group directly with a thiol-containing heterocycle. For example, a coumarin–triazole hybrid was synthesized by reacting 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one with 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, demonstrating a direct linkage without forming the triazole ring in the process. semanticscholar.org

The combination of the coumarin scaffold with heterocyclic systems like triazoles and purines is a versatile method for generating diverse molecular libraries for biological screening. researchgate.netresearchgate.net

Synthetic Approaches for Modifications on the Coumarin Core

Modifications to the fundamental coumarin structure are crucial for fine-tuning its chemical and biological properties. These modifications can be targeted at the methoxy group, various positions on the aromatic ring, or achieved through advanced catalytic methods.

Chemical Modification of the Methoxy Group

The methoxy group at the C-8 position of the coumarin ring is a key site for chemical modification, which can significantly influence the molecule's properties. While specific demethylation studies on this compound are not extensively detailed, the transformation of methoxy groups on the coumarin scaffold is a known synthetic strategy.

For instance, the synthesis of various 8-methoxycoumarin-3-carboxamides has been extensively reported, where the 8-methoxy group remains intact throughout multi-step reaction sequences, indicating its stability under certain conditions. mdpi.comnih.gov In these syntheses, the starting material is often 3-methoxy-2-hydroxybenzaldehyde, which already contains the precursor to the 8-methoxy group. mdpi.comnih.gov

In broader contexts, the conversion of a methoxy group to a hydroxyl group (O-demethylation) is a common transformation in natural product synthesis and modification. This reaction can unmask a polar hydroxyl group, which can alter solubility, hydrogen bonding capacity, and biological receptor interactions. Standard reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting 8-hydroxycoumarin (B196171) can then serve as a point for further functionalization, such as etherification or esterification.

Positional Functionalization of the Coumarin Ring for Advanced Derivatives

Functionalizing the coumarin core at positions other than those bearing existing substituents is essential for creating advanced derivatives. This can be achieved through electrophilic substitution reactions or modern C-H activation techniques.

A prime example of positional functionalization is the bromination of the coumarin ring. The synthesis of 5-bromo-8-methoxycoumarin derivatives has been successfully accomplished. For example, ethyl 8-methoxycoumarin-3-carboxylate can be halogenated with bromine in glacial acetic acid to yield ethyl 5-bromo-8-methoxycoumarin-3-carboxylate with good efficiency. nih.gov This bromo-derivative can then be carried through subsequent reactions, such as ammonolysis to form 5-bromo-8-methoxycoumarin-3-carboxamide, demonstrating the utility of this functionalization. nih.gov This bromine atom can also serve as a handle for cross-coupling reactions to introduce further complexity.

The direct functionalization of C–H bonds has emerged as a powerful, atom-economical tool for modifying heterocyclic compounds, including coumarins. mdpi.com While the aryl subunit of the coumarin ring is generally less reactive than a simple benzene derivative, modifications are possible. mdpi.com The therapeutic applications of coumarins are often dependent on the substitution pattern, with C-3 and C-5 substituted coumarins showing notable anticancer and antioxidant activities. mdpi.com

Advanced Catalytic Methods in Coumarin Derivatization (e.g., Photoredox Catalysis)

Modern catalytic methods offer mild and efficient pathways for the synthesis and derivatization of coumarins. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has become a particularly powerful tool in organic synthesis. bohrium.com

This method has been successfully applied to the C-H acylation of coumarins. For example, a photoredox-catalyzed, redox-neutral decarboxylative C-H acylation of 3-nitrocoumarins with α-keto acids has been developed to synthesize C-4-acylated coumarins under mild conditions. nih.gov Another approach utilized an acridinium-based organophotocatalyst for the synthesis of substituted coumarins from substituted ethynylbenzene and phenyl formate (B1220265) under visible light at room temperature, highlighting a metal-free, environmentally friendly method. bohrium.com

Coumarin derivatives themselves can also act as organic photoredox catalysts. Certain coumarin dyes have been shown to function as potent photoreductants, mimicking the activity of expensive iridium complexes in reactions like pinacol (B44631) coupling. rsc.orgunibo.it This dual role of coumarins as both synthetic targets and catalysts underscores their versatility.

Furthermore, transition metal-catalyzed C-H activation provides another advanced route for derivatization. Ruthenium(II)-catalyzed C–H activation and annulation cascades have been established to construct highly fused polycyclic coumarin scaffolds in a one-pot operation with good yields. rsc.org These advanced catalytic strategies provide efficient and novel routes to complex coumarin derivatives that would be difficult to access through traditional methods. rjpn.orgresearchgate.net

Mechanistic Investigations of Biological Activities of 8 Methoxy 5 Chloromethyl Coumarin and Its Derivatives

Molecular Interactions with Cellular Targets

The biological activities of 8-Methoxy-5-(chloromethyl)coumarin and its derivatives are underpinned by their interactions with various cellular components. These interactions can lead to the disruption of essential cellular processes, ultimately culminating in effects such as cell death or the inhibition of cell growth. The following sections delve into the specific molecular targets and pathways affected by these coumarin (B35378) compounds.

Inhibition of Protein Kinases and Perturbation of Cellular Signaling Pathways

Coumarin derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways. chemicalkinomics.com Aberrant kinase activity is a hallmark of numerous diseases, including cancer, making these enzymes a key target for therapeutic intervention. chemicalkinomics.com

One of the significant pathways affected by coumarin derivatives is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival. nih.govnih.gov Certain coumarin derivatives have been shown to inhibit this pathway, thereby reducing cancer cell proliferation and inducing apoptosis. nih.govnih.gov For instance, novel coumarin analogs have demonstrated potent inhibitory activity against PI3Kα, β, δ, and γ isoforms, leading to the suppression of Akt phosphorylation and the induction of apoptosis in cancer cells. nih.gov

Furthermore, some coumarin derivatives have been found to target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.gov One study showed that a coumarin-indole derivative, MY-413, inhibited MAPK signaling pathways, which contributed to the induction of apoptosis and inhibition of proliferation in gastric cancer cells. nih.gov Another compound, 8-methoxycoumarin (B1348513), was found to enhance melanogenesis by modulating the MAPK pathway, indicating the diverse effects of coumarins on this signaling cascade. nih.gov

Additionally, Cyclin-Dependent Kinase 9 (CDK9), a serine/threonine protein kinase, has been identified as a target for coumarin derivatives in cancer therapy. nih.gov Computational studies have been employed to elucidate the structure-activity relationship of coumarin compounds acting on CDK9, aiming to design more effective inhibitors. nih.gov

The table below summarizes the inhibitory effects of selected coumarin derivatives on various protein kinases.

Compound/DerivativeTarget Kinase(s)/PathwayObserved EffectCell Line/Model
Coumarin-indole derivative (MY-413)MAPK signaling pathwayInhibition of signaling, apoptosis inductionGastric cancer cells (MGC-803, HGC-27)
Novel coumarin analogs (4b, 4h)PI3Kα, β, δ, γInhibition of PI3K, suppression of Akt phosphorylation, apoptosis inductionK562, Hela, A549, MCF-7 cells
8-MethoxycoumarinMAPK signaling pathwayModulation of p38, JNK, and ERK phosphorylationB16F10 murine melanoma cells
Coumarin derivativesCyclin-Dependent Kinase 9 (CDK9)Potential inhibition (based on computational studies)In silico models

Modulation of Reactive Oxygen Species (ROS) and Influences on Apoptotic Pathways

Coumarin derivatives can exert their biological effects by modulating the levels of reactive oxygen species (ROS) within cells, which in turn influences apoptotic pathways. nih.gov ROS are chemically reactive molecules containing oxygen that can act as both signaling molecules and mediators of cellular damage.

At higher concentrations, certain coumarins can act as pro-oxidants, leading to an increase in ROS production. nih.gov This controlled elevation of ROS can trigger apoptosis in cancer cells. nih.gov For example, some coumarin derivatives have been shown to induce apoptosis by increasing ROS generation, which leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases. nih.govfrontiersin.org Studies on a coumarin glycoside, EAG, demonstrated that it induced apoptosis in leukemic cells through a mechanism involving the upregulation of ROS. nih.gov

Conversely, coumarins can also exhibit antioxidant properties by modulating pathways such as the Keap1/Nrf2/ARE pathway, which regulates the expression of antioxidant proteins. nih.gov This dual role in modulating oxidative stress highlights the complex interplay between coumarin structure and cellular context.

The induction of apoptosis by coumarin derivatives is a key mechanism of their anticancer activity. nih.govnih.gov This programmed cell death can be initiated through various pathways. One common mechanism involves the mitochondrial pathway, characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins. nih.gov For instance, some coumarins cause a decrease in the mitochondrial membrane potential and alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. nih.govareeo.ac.irnih.gov

The table below details the effects of specific coumarin derivatives on ROS and apoptosis.

Compound/DerivativeEffect on ROSEffect on ApoptosisApoptotic PathwayCell Line/Model
ScopoletinModulation of ROS levelsInduces apoptosisInhibition of Bcl-2 and c-Myc expressionCancer cell cultures
3-(coumarin-3-yl)-acrolein derivativesIncreased ROS levelsInduces apoptosisUpregulation of caspase-3A549, KB, Hela, MCF-7 cells
Esculetin 6-O-β-D-arabinofuranosyl-(1→6)-β-D-glucopyranoside (EAG)Increased ROS generationInduces apoptosisDownregulation of BCL-XL, p-IκBα, p-p65; upregulation of cleaved Caspase 3, BAXJurkat leukemic cells
2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrileNot specifiedInduces apoptosisAlteration of BCL-2, caspase-9, COX-2, and c-Myc expressionBALB/c mice with breast cancer
(-)-Isosamidin and 3′S,4′S-disenecioylkhellactoneNot specifiedInduces apoptosisReduced mitochondrial membrane potential, increased cleavage of caspase-3, -8, and -9HL-60 cells

Impact on Specific Enzyme Activities (e.g., DNA Replication, Repair Mechanisms, Taq DNA Polymerase)

Coumarin derivatives have been shown to inhibit the activity of various enzymes involved in critical cellular processes, including DNA replication and repair. nih.govconicet.gov.ar One notable target is Taq DNA polymerase, an enzyme widely used in molecular biology for DNA amplification. nih.govconicet.gov.ar The inhibition of DNA polymerases can be a valuable strategy in the development of anticancer and antiviral agents. conicet.gov.ar

Several studies have demonstrated the inhibitory effects of coumarin derivatives on Taq DNA polymerase. nih.govnih.govresearchgate.net For example, a study identified two coumarin analogues that exhibited inhibitory activity against Taq DNA polymerase with IC50 values of 48.08 and 57.88 μM, respectively. conicet.gov.ar Another investigation of 35 structurally related coumarin derivatives found seven that showed inhibitory activity against Taq DNA polymerase with IC50 values below 250 μM. nih.gov The most potent of these, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one, had an IC50 value of 20.7 μM. nih.govresearchgate.net

The mechanism of inhibition can vary. Some coumarins are thought to bind allosterically to the enzyme, at a hydrophobic pocket, rather than directly at the active site. conicet.gov.ar Computational docking studies have suggested that some derivatives interfere with the binding of the next nucleotide, thereby inhibiting polymerization. acs.org

Beyond Taq DNA polymerase, coumarin derivatives have also been found to induce DNA damage in eukaryotic cells, which can trigger the DNA damage response and ultimately lead to cell cycle arrest and cell death. nih.govacs.org For instance, certain coumarin derivatives were found to cause DNA damage in Saccharomyces cerevisiae. nih.govacs.org

The table below presents the inhibitory activities of various coumarin derivatives against Taq DNA polymerase.

Compound/DerivativeIC50 Value (μM) against Taq DNA Polymerase
Analogue 13 conicet.gov.ar48.08
Analogue 14 conicet.gov.ar57.88
4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d) nih.gov20.7 ± 2.10
4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) (3c) nih.gov48.25 ± 1.20
3,4-Dimethyl-7-hydroxycoumarin (3ab) researchgate.net115.7
3-isopropyl-4-methyl-5,7-dihydroxycoumarin (3bc) researchgate.net82.2

Cellular Response Mechanisms to Coumarin Derivatives

The interaction of coumarin derivatives with cellular targets triggers a cascade of responses within the cell, often leading to the cessation of proliferation and cell death. These responses are crucial for the observed biological activities of these compounds, particularly their anticancer effects.

Induction of Cell Cycle Arrest and Apoptosis

A primary cellular response to treatment with coumarin derivatives is the induction of cell cycle arrest and apoptosis. nih.govmdpi.com The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the proliferation of cancer cells.

Coumarin derivatives have been shown to arrest the cell cycle at various phases, including G0/G1, S, and G2/M. nih.govmdpi.commdpi.com For instance, one study found that a novel 8-methoxycoumarin derivative induced cell cycle arrest at the S phase in MCF-7 breast cancer cells. mdpi.com Other coumarins have been reported to cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. nih.govnih.gov This arrest is often a consequence of the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs). nih.gov

Following cell cycle arrest, or in some cases independently, coumarin derivatives can trigger apoptosis, or programmed cell death. areeo.ac.irnih.govresearchgate.netmdpi.com As detailed in section 3.1.2, this process is often mediated by the intrinsic (mitochondrial) pathway, involving the activation of caspases and the regulation of Bcl-2 family proteins. nih.govareeo.ac.irnih.govmdpi.com For example, treatment with certain coumarin derivatives leads to an increase in the population of apoptotic cells, as detected by methods such as Annexin V staining. nih.govmdpi.com The activation of caspase-3, a key executioner caspase, is a common feature of coumarin-induced apoptosis. frontiersin.orgmdpi.com

The table below highlights the effects of different coumarin derivatives on cell cycle progression and apoptosis.

Compound/DerivativeCell Cycle Arrest PhaseApoptosis InductionCell Line
Novel 8-methoxycoumarin derivative (Compound 6)S phaseYesMCF-7
Coumarin-indole derivative (MY-413)G2/M phaseYesMGC-803, HGC-27
Coumarin-based derivative (I-3, MY-1442)Not specifiedYesMGC-803
Pulchrin AG0/G1 phaseYesOvarian cancer cell line
BergaptenG0/G1 phaseYesMCF-7, SKBR-3

Inhibition of Tubulin Polymerization

Another critical mechanism by which coumarin derivatives exert their antiproliferative effects is through the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are dynamic cytoskeletal structures essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. youtube.com

Several coumarin derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.gov This binding prevents the assembly of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle during cell division. youtube.com As a result, cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.govnih.gov

For example, the coumarin-indole derivative MY-413 was shown to effectively inhibit tubulin polymerization with an IC50 of 2.46 μM by binding to the colchicine site. nih.gov Similarly, a novel coumarin-based derivative, I-3 (MY-1442), was also found to inhibit tubulin polymerization by interacting with the colchicine binding site. nih.gov The disruption of microtubule dynamics by these compounds leads to significant antitumor activity both in vitro and in vivo. nih.govnih.gov

The table below lists some coumarin derivatives that have been shown to inhibit tubulin polymerization.

Compound/DerivativeIC50 for Tubulin Polymerization Inhibition (μM)Binding Site
Coumarin-indole derivative (MY-413)2.46Colchicine site
Coumarin-based derivative (I-3, MY-1442)Not specified, but effectiveColchicine site
Naphthalene-thiazole derivative (St. 54)~8Not specified
Alkenyldiarylmethanes (ADAMs) 15 and 163.7 ± 0.3 and 2.8 ± 0.2, respectivelyColchicine site
5-Amino-6-methoxy-2-aroylquinoline 871.6Colchicine site

Mechanisms of Action in Antimicrobial and Antifungal Contexts

The antimicrobial and antifungal activities of coumarin derivatives are often attributed to their ability to interfere with fundamental cellular structures and processes in pathogens. While direct studies on the precise mechanism of this compound are not extensively detailed, the actions of related coumarin compounds provide significant insights into its likely modes of action.

A primary mechanism for the antimicrobial effects of coumarins involves the disruption of the microbial cell membrane. mdpi.com Certain coumarin derivatives have been shown to damage cell membranes, leading to increased permeability and leakage of intracellular components, which ultimately results in cell death. mdpi.comnih.gov This membrane-damaging activity has been reported against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, some 8-hydroxyquinoline (B1678124) derivatives, which share a heterocyclic scaffold, have been shown to compromise the functional integrity of the cytoplasmic membrane in fungi. nih.gov The lipophilic nature of the coumarin backbone, potentially enhanced by the methoxy (B1213986) and chloromethyl groups, may facilitate its insertion into the lipid bilayer of fungal cell membranes, disrupting their structure and function. jmchemsci.com

Another proposed mechanism is the inhibition of essential enzymes. Coumarins are known to interact with a variety of enzymes through non-covalent bonds. researchgate.net In the context of antifungal activity, this could involve the inhibition of enzymes crucial for cell wall synthesis. jmchemsci.com By weakening the cell wall, the fungal cell becomes more susceptible to osmotic stress and other external threats. jmchemsci.com Some coumarin-1,2,4-triazole hybrids have demonstrated selective antifungal activity, inhibiting the growth of fungi like Sclerotinia sclerotiorum and Fusarium oxysporum while showing no effect on bacteria. tandfonline.com This suggests that specific structural features can lead to targeted inhibition of fungal-specific pathways.

Furthermore, some coumarin derivatives may exert their antimicrobial effects by generating oxidative stress. They can stimulate the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage of vital components like DNA, proteins, and lipids, which can overload the bacterial defense systems and cause cell death. jmchemsci.com

It is important to note that the specific mechanism is highly dependent on the substitution pattern of the coumarin core. For example, within the 8-hydroxyquinoline series, clioquinol (B1669181) appears to act more on the fungal cell wall, whereas derivatives containing a sulfonic acid group primarily damage the cell membrane. nih.gov This demonstrates that the nature and position of substituents dictate the primary biological target.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The antiproliferative efficacy of coumarin derivatives is profoundly influenced by the type and placement of substituents on the benzopyrone scaffold. Structure-activity relationship (SAR) studies reveal that specific functional groups at defined positions are critical for cytotoxicity against cancer cell lines.

Hydroxyl groups, particularly when positioned to form a catechol system (adjacent hydroxyls), are frequently associated with enhanced activity. nih.gov For instance, the presence of a catechol group at the C-6 and C-7 positions is a key feature for the Mcl-1 inhibitory activity of coumarins, a validated target in cancer therapy. nih.gov Methylation of these hydroxyl groups leads to a decrease in this inhibitory activity. nih.gov Similarly, derivatives with hydroxyl groups at C-7 and C-8 have shown significant cytotoxic potential. researchgate.net The compound 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one was identified as a promising cytotoxic agent against HCT-116 and HEK 293 cell lines. researchgate.netacs.org This highlights the importance of the dihydroxy pattern, though the 8-methoxy substitution in the title compound may alter this interaction.

The nature of the substituent at the C-4 position is also highly relevant. The introduction of a hydrophobic, electron-withdrawing group at C-4 of a 6,7-dihydroxycoumarin scaffold was found to enhance Mcl-1 inhibitory capacity, whereas a hydrophilic group in the same position was detrimental. nih.gov A derivative with a chloromethyl group at C-4 and dihydroxy groups at C-5 and C-7 also demonstrated promising anti-polymerase activity, suggesting its potential as an antiproliferative agent. researchgate.net

Substituents at other positions also modulate activity. Alkyl groups at the C-3 position of 7,8-dihydroxy-4-methylcoumarins were found to be the most effective subgroup against several cancer cell lines, with potency increasing with the length of the alkyl chain. researchgate.net Conversely, the introduction of a nitrogen-containing group at the C-5 or C-8 position, which allows for an intramolecular hydrogen bond, was found to be unfavorable for Mcl-1 inhibition. nih.gov SAR studies on O-prenylated coumarins indicated that substitution at the C-6 position conferred the best anticancer activity, followed by substitution at C-8. nih.gov

Table 1: Influence of Coumarin Substituents on Antiproliferative Activity

Position Substituent Type Effect on Antiproliferative Activity Reference
C-6 & C-7 Catechol (dihydroxy) Key for Mcl-1 inhibition; enhances activity. nih.gov
C-7 & C-8 Dihydroxy Associated with significant cytotoxic potential. researchgate.net
C-4 Hydrophobic, electron-withdrawing Enhances Mcl-1 inhibitory capacity. nih.gov
C-4 Chloromethyl Found in derivatives with promising cytotoxic and anti-polymerase activity. researchgate.netacs.org
C-3 Alkyl groups Effective in 7,8-dihydroxy-4-methylcoumarins; potency increases with chain length. researchgate.net
C-5 or C-8 Nitrogen-containing (forms H-bond) Unfavorable for Mcl-1 inhibition. nih.gov
C-6 O-prenylated Confers better anticancer activity than C-8 substitution. nih.gov

The position of functional groups on the coumarin nucleus is a critical determinant of its affinity for biological targets in antiviral and antibacterial applications.

In the context of antibacterial activity , specific oxygenation patterns are favorable. A systematic analysis revealed that coumarins possessing a methoxy function at C-7, especially when combined with a hydroxyl group at either the C-6 or C-8 position, are consistently effective against a spectrum of Gram-positive and Gram-negative bacteria. nih.gov The presence of an aromatic dimethoxy arrangement appears to be particularly advantageous against bacteria that require special growth factors. nih.gov Highly oxygenated coumarins, featuring two methoxy groups and at least one additional phenolic group, are considered promising candidates for broad-spectrum antibacterial activity. nih.gov While the title compound has a methoxy at C-8, the general principle of specific methoxy positioning enhancing activity is well-established.

For antiviral activity , particularly against HIV, the substitution pattern also plays a crucial role. Methoxy- and hydroxy-derivatives of coumarin have been reported to exhibit moderate anti-HIV activity. mdpi.com Research on coumarin derivatives as anti-HIV agents has shown that groups at various positions can inhibit different viral proteins, including reverse transcriptase, protease, and integrase. nih.gov For instance, inophyllums, a type of pyranocoumarin, have demonstrated inhibition of HIV reverse transcriptase. nih.gov Studies on other viruses suggest that a hydrophobic moiety at position C-3 or C-4 of the coumarin ring may be crucial for interacting with the target molecule, potentially by fitting into a hydrophobic pocket of a viral protein. nih.gov The presence of a methoxy group has been noted to enhance antiviral activity in some derivatives. researchgate.net The combination of the 8-methoxy group and the 5-chloromethyl group on the title compound would contribute to a specific electronic and steric profile that dictates its affinity for viral protein targets.

Table 2: Positional Effects of Functional Groups on Antimicrobial and Antiviral Activity

Position Substituent Biological Target/Activity Effect Reference
C-7 Methoxy Antibacterial Effective, especially with OH at C-6 or C-8. nih.gov
C-6/C-8 Hydroxyl Antibacterial Effective in combination with C-7 methoxy. nih.gov
Multiple Dimethoxy Antibacterial Favorable against bacteria with special growth needs. nih.gov
Multiple Methoxy/Hydroxy Anti-HIV Confers moderate activity. mdpi.com
C-3 / C-4 Hydrophobic moiety Antiviral Potentially crucial for interaction with viral targets. nih.gov
Multiple Methoxy Antiviral Can enhance antiviral activity. researchgate.net

Advanced Applications of 8 Methoxy 5 Chloromethyl Coumarin and Its Derivatives in Research

Development and Application of Fluorescent Probes

Coumarin-based compounds are widely utilized as fluorophores due to their desirable photophysical properties, including a large π-conjugated system that facilitates electron-rich and charge transfer characteristics. mdpi.com The modification of the coumarin (B35378) core, particularly at positions like C-3, C-4, C-7, and C-8, allows for the synthesis of a diverse range of fluorescent probes with tailored specificities and sensitivities. rsc.orgrsc.org These probes have become indispensable tools in biochemistry, environmental science, and disease prevention. rsc.orgnih.gov

Design Principles and Light Emitting Mechanisms of Coumarin-Based Probes

The fluorescence of coumarin derivatives is highly sensitive to their local environment, including polarity and viscosity, making them excellent probes for heterogeneous systems. mdpi.com The design of these probes often involves attaching a recognition group (receptor) to the coumarin fluorophore, sometimes via a spacer. rsc.org The interaction of the probe with its target analyte modulates the fluorescence signal through several key mechanisms:

Photoinduced Electron Transfer (PET): In a typical PET system, an electron is transferred from the receptor to the fluorophore upon excitation, quenching the fluorescence. When the receptor binds to an analyte, this process is disrupted, leading to a "turn-on" fluorescence response. rsc.org

Intramolecular Charge Transfer (ICT): ICT probes consist of a fluorophore conjugated with strong electron-donating and electron-withdrawing groups. rsc.org Binding to an analyte can alter the efficiency of ICT, causing a shift in the emission wavelength and enabling ratiometric detection. researchgate.net

Förster Resonance Energy Transfer (FRET): FRET-based probes incorporate two fluorophores, a donor and an acceptor, within the same molecule. rsc.org The binding of an analyte can change the distance or orientation between the donor and acceptor, altering the efficiency of energy transfer and thus the fluorescence emission. rsc.org

The versatility of the coumarin scaffold allows for modifications at various positions to fine-tune the probe's properties. While positions 3 and 7 are most commonly modified, alterations at positions 4 and 8 have also been successfully employed to create effective fluorescent probes. rsc.orgrsc.org

Applications in Detection of Metal Ions and Other Analytes (e.g., Cu²⁺, Hg²⁺, Mg²⁺, Zn²⁺, Pd(II))

The ability of coumarin derivatives to chelate metal ions has led to the development of numerous fluorescent probes for their detection. nih.gov These probes are crucial for monitoring metal ion concentrations in biological and environmental systems, as both deficiencies and excesses of certain metal ions can be harmful.

AnalyteProbe CharacteristicsDetection MechanismApplication
Cu²⁺ A coumarin-derived probe exhibited significant fluorescence quenching in the presence of Cu²⁺ ions over a pH range of 5–9.Chemosensor for effective and non-destructive detection.Detection in living cells, environmental protection, and food safety. nih.gov
Hg²⁺ A probe was developed that produces a strong fluorescence signal with Hg²⁺ concentrations below 2 ppm.Highly sensitive detection.Monitoring water pollution. nih.govepa.gov
Zn²⁺ A probe synthesized by modifying the 8-position substituent of a coumarin compound showed a "turn-on" fluorescence for zinc ions with good selectivity.Selective fluorescence enhancement.Biological and environmental sensing. rsc.org
Various Ions A multifunctional dehydroabietic acid-based fluorescent probe was designed to selectively recognize Cu²⁺, Zn²⁺, and ClO⁻ ions.Fluorescence quenching for Cu²⁺ and ratiometric response for Zn²⁺ and ClO⁻.Multi-analyte detection. researchgate.net

Intracellular Imaging and Real-Time Monitoring of Biological Processes (e.g., NAD(P)H Dynamics)

The cell-permeable nature and low cytotoxicity of many coumarin derivatives make them ideal for imaging and monitoring dynamic processes within living cells. nih.govresearchgate.net These probes have been successfully used to target specific organelles and to detect biologically important molecules.

Coumarin-based probes have been developed to selectively target and image the endoplasmic reticulum (ER) in mammalian cells. nih.gov These probes exhibit low cytotoxicity and possess favorable spectral properties for multicolor imaging, allowing for detailed studies of ER structure and function in both live and fixed cells. nih.govresearchgate.net

Furthermore, coumarin probes have been designed to detect and differentiate between various biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.orgmdpi.com These thiols play critical roles in maintaining redox homeostasis and are implicated in numerous physiological and pathological processes. mdpi.com For instance, one probe demonstrated a significant fluorescence enhancement in the presence of thiols, enabling the detection of different intracellular thiol concentrations. rsc.org Another was capable of distinguishing between Cys, Hcy, and GSH based on different fluorescence responses. mdpi.com The ability to visualize hydrogen sulfide (B99878) (H₂S), another important gas signaling molecule, in living cells and even in whole organisms like zebrafish has also been achieved using coumarin-based probes. nih.gov

Environmental Monitoring Applications

The high sensitivity and selectivity of coumarin-based fluorescent probes make them valuable tools for environmental monitoring. They can be used to detect trace amounts of pollutants, such as heavy metal ions and other harmful substances, in water samples and other environmental matrices. nih.govnih.gov For example, a coumarin-based probe was developed for the highly sensitive and selective detection of hypochlorite (B82951) ions in environmental water samples, with a detection limit as low as 5.7 nM. researchgate.netnih.gov Another probe demonstrated the ability to detect mercury ions (Hg²⁺) in water at concentrations below the limit set by the U.S. Environmental Protection Agency for drinking water. nih.gov

Role as Lead Compounds in Preclinical Medicinal Chemistry Research

The coumarin scaffold is a privileged structure in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.commdpi.com The 8-methoxy-5-(chloromethyl)coumarin structure, with its reactive chloromethyl group, serves as a versatile starting point for the synthesis of new and more potent therapeutic agents. smolecule.com

Development of New Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. mdpi.com Coumarin derivatives have emerged as a promising class of compounds in this area. mdpi.comnih.govresearchgate.net

Research has shown that modifications to the coumarin ring can significantly enhance its antimicrobial efficacy. smolecule.com For instance, the introduction of different substituents can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.netmdpi.comresearchgate.netjmchemsci.com Structure-activity relationship (SAR) studies have revealed that substitutions at the C-3 and C-4 positions of the coumarin nucleus are particularly important for developing new antibacterial agents. researchgate.net The synthesis of hybrid molecules, where the coumarin scaffold is combined with other antimicrobial pharmacophores like β-lactams or triazoles, has also proven to be a successful strategy. nih.gov

Compound/Derivative ClassTarget OrganismsKey Findings
Coumarin-clubbed-β-lactam triazole derivatives Gram-positive and Gram-negative bacteria, fungal strains.Exhibited antimicrobial potential against a range of microbes, including methicillin-resistant Staphylococcus aureus. nih.gov
Coumarin-based 1,2,3-triazole compounds BacteriaThe presence of a methoxy (B1213986) group on the triazole moiety led to potent antibacterial action. mdpi.com
Isatin-coumarin hybrids Mycobacterium tuberculosisShowed good antibacterial activity against the tuberculosis-causing bacterium. researchgate.net
Thiazole derivatives of 8-ethoxycoumarin Bacteria and fungiSeveral synthesized compounds were screened for their antimicrobial activity. researchgate.netmdpi.com

The diverse biological activities and synthetic tractability of this compound and its derivatives underscore their importance in modern chemical and biomedical research. From illuminating complex biological processes with fluorescent probes to providing the foundation for new antimicrobial drugs, this class of compounds continues to be a rich source of scientific innovation.

Development of New Anticancer Agents

The quest for more effective and selective anticancer drugs has led researchers to explore the potential of 8-methoxycoumarin (B1348513) derivatives. The inherent biological activity of the coumarin nucleus, combined with strategic substitutions, has yielded promising candidates for cancer therapy.

Scientists have synthesized novel hybrid coumarin derivatives starting from ethyl 8-methoxycoumarin-3-carboxylate. mdpi.com These efforts have led to the identification of compounds with significant cytotoxic activities against breast cancer cell lines, such as MCF-7 and MDA-MB-231. mdpi.com One particularly promising derivative demonstrated potent activity against β-tubulin (TUB) polymerization, a key target in cancer chemotherapy. mdpi.com This compound was also found to inhibit sulfatase and aromatase enzymes and induce cell-cycle arrest at the S phase in the MCF-7 cell line, ultimately leading to apoptosis. mdpi.com

Further research has focused on the synthesis of 8-methoxycoumarin-3-carboxamides. nih.gov Several of these newly synthesized derivatives were evaluated for their impact on the viability of HepG2 cells, a liver cancer cell line. nih.gov One compound, in particular, exhibited remarkable inhibitory activity against HepG2 cells while showing reduced cytotoxicity towards normal lung cells, highlighting its potential as a lead scaffold for developing anticancer agents against liver cancer. nih.gov The mechanism of action for these compounds is believed to involve targeting caspase-3/7 and inhibiting β-tubulin polymerization. nih.gov

Another area of investigation involves the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline from the core structure of neocryptolepine. This compound has shown remarkable cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, proving to be significantly more potent than the parent compound, neocryptolepine. nih.gov Its mechanism of action includes inducing cell cycle arrest at the G2/M phase and inhibiting cell migration. nih.gov

The design of coumarin derivatives and coumarin-cinnamic acid hybrids has also been explored for their anticancer potential. These compounds are designed to inhibit the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival. nih.gov

Below is a table summarizing some of the key research findings:

Compound/Derivative ClassCancer Cell Line(s)Key Findings
8-Methoxycoumarin-hydroxymethylideneaminophenol hybridsMCF-7, MDA-MB-231Potent activity against β-tubulin polymerization, sulfatase, and aromatase; induces S-phase cell cycle arrest and apoptosis. mdpi.com
8-Methoxycoumarin-3-carboxamidesHepG2Remarkable inhibitory activity against liver cancer cells with reduced cytotoxicity to normal cells; targets caspase-3/7 and β-tubulin. nih.gov
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116, Caco-2Significant cytotoxicity, induces G2/M phase cell cycle arrest, inhibits cell migration. nih.gov
Coumarin-cinnamic acid hybridsHL60, HepG2Designed to inhibit the PI3K/AKT signaling pathway. nih.gov

Development of New Antiviral Agents (e.g., Anti-HIV, Anti-HCV, Anti-HBV)

The structural diversity of coumarin derivatives has made them attractive scaffolds for the development of novel antiviral agents. Research has demonstrated their potential to inhibit various stages of the viral life cycle for a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).

In the fight against HCV, a major cause of liver disease, researchers have synthesized novel anilinocoumarin derivatives. chemistryviews.orgresearchgate.net These compounds were created by reacting 3-(chloromethyl)coumarin with various anilines. chemistryviews.orgresearchgate.net One of the most potent compounds to emerge from these studies was 3-(3′,4′,5′-trimethoxyanilin-1′-yl)methylaminocoumarin, which exhibited an anti-HCV activity with an EC50 value of 12 μM. chemistryviews.org A key finding was that this compound prevents HCV replication by inducing an interferon-mediated antiviral response, which can help in lowering the chances of drug resistance. chemistryviews.orgresearchgate.net

Furthermore, novel classes of conjugated compounds have been synthesized by linking 3-(chloromethyl)coumarins with 9-(β-D-ribofuranosyl)purine-8-thiones. nih.govacs.org Several of these conjugates displayed inhibitory effects on HCV subgenomic replicon replication, and the presence of the coumarin moiety was found to be essential for their anti-HCV activity. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of a bromo or methoxy group on the coumarin nucleus enhanced the inhibitory activity of these compounds against HCV. nih.gov

The coumarin scaffold has also been investigated for its anti-HIV properties. Coumarin-based derivatives have the potential to inhibit multiple stages of the HIV replication cycle. nih.gov A notable example is the natural product (+)-calanolide A, which has shown potential as an anti-HIV agent. nih.gov

Regarding HBV, a geranyloxycoumarin isolated from the root bark of Zanthoxylum schinifolium, known as collinin, has demonstrated promising anti-HBV replication activities by inhibiting the DNA-synthesis step of the virus life cycle. nih.gov While not a direct derivative of this compound, this highlights the potential of the broader coumarin family in anti-HBV research. More directly, N-phenylbenzamide derivatives, which share some structural similarities with coumarin derivatives, have shown broad-spectrum antiviral effects, and one such derivative, IMB-0523, displayed higher anti-HBV activity than the commonly used drug lamivudine. nih.gov

The following table summarizes key findings in the development of coumarin-based antiviral agents:

VirusDerivative ClassKey Findings
HCVAnilinocoumarins3-(3′,4′,5′-trimethoxyanilin-1′-yl)methylaminocoumarin showed an EC50 of 12 μM and induced an interferon-mediated antiviral response. chemistryviews.orgresearchgate.net
HCVCoumarin-purine ribofuranoside conjugatesInhibited HCV subgenomic replicon replication; bromo or methoxy groups on the coumarin enhanced activity. nih.govacs.org
HIVGeneral coumarin derivativesPotential to inhibit multiple stages of the HIV replication cycle. nih.gov
HBVGeranyloxycoumarin (collinin)Inhibited HBV replication by targeting the DNA-synthesis step. nih.gov

Other Emerging Research Applications

Beyond the realm of medicine, the unique chemical properties of this compound and its derivatives are being harnessed for other advanced scientific and industrial applications.

Investigation as Corrosion Inhibitors

The prevention of metal corrosion is a significant industrial challenge. Organic compounds, particularly those containing heteroatoms and π-electrons, have been identified as effective corrosion inhibitors. Coumarin derivatives, with their benzene (B151609) ring fused to an α-pyrone ring, fit this profile well. uin-alauddin.ac.id

Theoretical studies using density functional theory (DFT) have been employed to investigate the corrosion inhibition potential of coumarin and its derivatives on iron. uin-alauddin.ac.id These studies analyze parameters such as ionization energy, electron affinity, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). uin-alauddin.ac.id The presence of electron-donating groups, such as the methoxy group (-OCH3), in the coumarin structure is predicted to increase the inhibition efficiency. uin-alauddin.ac.id

Experimental studies have supported these theoretical findings. Coumarin derivatives have been shown to be effective corrosion inhibitors for carbon steel in acidic environments like 1 M HCl. ajchem-a.comajchem-a.com The mechanism of inhibition is attributed to the adsorption of the coumarin molecules onto the metal surface. ajchem-a.comnih.gov This adsorption is facilitated by the π-electrons of the aromatic ring and the lone pair of electrons on the heteroatoms. ajchem-a.com The formation of a protective film on the metal surface prevents attack from corrosive agents. nih.gov

Research has shown that the inhibition efficiency of coumarin derivatives is dependent on their concentration and the temperature. nih.gov For instance, a newly synthesized coumarin derivative, 2-(coumarin-4-yloxy)acetohydrazide, exhibited a maximum inhibition efficiency of up to 94.7% at a concentration of 0.5 mM. nih.gov

The table below highlights key aspects of coumarin derivatives as corrosion inhibitors:

MetalCorrosive MediumKey Findings
IronTheoreticalElectron-donating groups like methoxy enhance inhibition potential. uin-alauddin.ac.id
Carbon Steel1 M HClAdsorption on the metal surface provides a protective layer. ajchem-a.comajchem-a.com
Mild Steel1 M HClInhibition efficiency is concentration-dependent, reaching up to 94.7%. nih.gov
AluminumChloride-containing environmentForms Al-coumarin complexes, inhibiting pitting corrosion. nih.gov

Research in Optoelectronic Devices and Semiconductor Behavior

The unique photophysical properties of coumarin derivatives have garnered significant interest for their application in optoelectronic devices. These properties include a large optical band gap, high thermal stability, and good quantum yield, making them suitable for use in solar cells, organic light-emitting diodes (OLEDs), and as fluorescent probes. researchgate.netasianpubs.org

Computational studies have been instrumental in understanding the optoelectronic properties of coumarin derivatives. mdpi.com These studies calculate molecular properties such as HOMO and LUMO energies, absorption spectra, and exciton (B1674681) binding energy. mdpi.com The substitution on the coumarin moiety has a significant impact on these properties. mdpi.com For instance, the introduction of two bromine atoms to the 3-acetyl group of 3-acetyl-8-methoxy-coumarin resulted in a red-shift in its maximum emission peak. asianpubs.org

The investigation of bond-length patterns in coumarin-based laser dyes has revealed relationships between their molecular structures and their light absorption characteristics. sci-hub.box This understanding is crucial for designing more efficient coumarins for applications like dye-sensitized solar cells (DSCs). sci-hub.box The "push-pull" effect, created by electron-donating and electron-withdrawing groups, can be tuned to enhance the red shift in the UV-vis peak absorption wavelengths. sci-hub.box

The semiconductor behavior of these organic molecules is also a key area of research. The energy gap between the HOMO and LUMO levels is a critical parameter in determining the semiconductor properties of a material. asianpubs.org For 3-acetyl-8-methoxy-coumarin, the calculated energy gap is approximately 3.956 eV. asianpubs.org The ability to tune these properties through chemical modification makes coumarin derivatives highly attractive for the development of new organic semiconductor materials.

Key optoelectronic properties and applications are summarized below:

Property/ApplicationKey Findings
Photophysical PropertiesLarge optical band gap, high thermal stability, good quantum yield. researchgate.net
Optoelectronic DevicesPotential use in solar cells, OLEDs, and fluorescent probes. researchgate.netmdpi.com
Dye-Sensitized Solar Cells (DSCs)Molecular structure can be designed to optimize light absorption characteristics. sci-hub.box
Semiconductor BehaviorThe HOMO-LUMO energy gap can be calculated and tuned through chemical modification. asianpubs.org

Computational and Theoretical Investigations of 8 Methoxy 5 Chloromethyl Coumarin

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to investigating the molecular structure and properties of coumarin (B35378) derivatives. uotechnology.edu.iquotechnology.edu.iqthenucleuspak.org.pk The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for these types of molecules, as it provides a good balance between computational cost and accuracy for predicting geometric and electronic properties. thenucleuspak.org.pkmdpi.com

These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process determines key structural parameters such as bond lengths and bond angles. thenucleuspak.org.pk For the coumarin scaffold, analysis typically reveals a high degree of planarity in the fused benzopyran rings. rsc.org The optimized geometry serves as the foundation for all subsequent theoretical calculations, including vibrational frequencies, electronic transitions, and molecular orbital analysis. rsc.orgdergipark.org.tr

Table 1: Common DFT Methodologies for Coumarin Analysis
ParameterTypical Method/Basis SetPurposeReference
Geometry OptimizationDFT/B3LYP/6-311++G(d,p)Determine stable molecular structure, bond lengths, and angles. thenucleuspak.org.pkmdpi.com
Vibrational FrequenciesDFT/B3LYPPredict IR and Raman spectra to compare with experimental data. rsc.orgnih.gov
Electronic TransitionsTD-DFTSimulate UV-Vis absorption spectra. rsc.org
NMR Chemical ShiftsGIAO method with DFTPredict 1H and 13C NMR spectra. researchgate.net

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and behavior in chemical and biological systems. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap generally implies higher chemical reactivity and a greater ability to engage in charge transfer interactions. nih.gov

In studies of related 8-methoxycoumarin (B1348513) derivatives, the HOMO is typically localized on the electron-rich benzene (B151609) ring portion of the molecule, while the LUMO is distributed across the entire coumarin moiety, including the electron-accepting lactone ring. asianpubs.org This distribution suggests that electronic transitions likely involve an intramolecular charge transfer from the benzene ring system to the pyrone ring system. asianpubs.org For instance, the calculated HOMO-LUMO energy gap for the structurally related 3-acetyl-8-methoxy-coumarin is approximately 3.956 eV. asianpubs.org

Table 2: Calculated Electronic Properties of Related Methoxycoumarin Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
3-acetyl-8-methoxy-coumarin-6.350-2.3943.956 asianpubs.org
3-(2,2'-dibromoacetyl)-8-methoxy-coumarin-6.210-2.5143.696 asianpubs.org

Spectroscopic Simulations and Validation with Experimental Data (e.g., NMR, UV, Vibrational Frequencies)

A key application of quantum chemical calculations is the simulation of various spectra, which can then be compared with experimental data to validate the theoretical model. rsc.org

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational modes of a molecule. These theoretical frequencies are often found to be in good agreement with experimental results, helping to assign specific absorption bands to the corresponding molecular vibrations. nih.gov

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectra can be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net In a study of 8-methoxy-5-bromocoumarin-3-carboxamide, the absence of certain proton signals in the experimental NMR spectrum confirmed the structural modification, a finding that can be supported by theoretical predictions. nih.gov

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. rsc.org For coumarins, these simulations can predict the maximum absorption wavelengths (λmax) and help interpret the nature of the electronic transitions, such as π→π* or n→π*.

The correlation between theoretical and experimental data provides confidence in the accuracy of the computational model and allows for a deeper understanding of the molecule's properties. nih.gov

Molecular Dynamics and Ligand-Receptor Binding Model Studies

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to model the interaction between a small molecule (ligand), such as 8-Methoxy-5-(chloromethyl)coumarin, and a biological macromolecule (receptor), like an enzyme or protein. These methods are crucial for predicting the binding affinity and mode of interaction, offering insights into potential biological activity. nih.govnih.gov

For example, a molecular modeling study of a novel 8-methoxycoumarin-3-carboxamide derivative (Compound 5) investigated its interaction with β-tubulin, a protein target in cancer therapy. nih.gov The study reported a strong binding affinity, suggesting the compound could effectively bind to the protein's active site. nih.gov Similarly, docking simulations of another Schiff base compound with a target protein yielded a binding energy of -6.0 kcal/mol, indicating a favorable interaction. nih.gov These studies affirm the high binding affinity of the coumarin scaffold toward protein active sites and suggest that substitutions on the coumarin ring, such as the chloromethyl group at the 5-position, can significantly influence these interactions. nih.govnih.gov

Table 3: Example Binding Scores from Molecular Docking of Coumarin Derivatives
Compound ClassTarget ProteinBinding Score (kcal/mol)SignificanceReference
8-methoxycoumarin-3-carboxamide derivativeβ-tubulin-12.46Indicates strong, favorable binding affinity. nih.gov
Schiff Base (related structure)COVID-19 main protease-6.0Suggests favorable binding and potential inhibitory activity. nih.gov

Theoretical Insights into Reaction Mechanisms and Molecular Stability

The stability of a molecule is also directly related to its HOMO-LUMO energy gap; a larger gap indicates greater stability and lower reactivity. nih.gov Furthermore, computational methods can predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack through the generation of a Molecular Electrostatic Potential (MEP) map. researchgate.net For coumarin derivatives, MEP analysis helps identify the nucleophilic and electrophilic regions, which correspond to the sites of potential chemical reactions. rsc.org

Studies on related compounds have shown that introducing a halogen atom at the 5-position of the coumarin ring can alter the compound's lipophilicity and its affinity for target proteins, thereby enhancing its biological activity. nih.gov These theoretical insights are invaluable for designing new molecules with desired properties and for understanding the fundamental drivers of their chemical behavior.

Future Perspectives and Challenges in the Research of 8 Methoxy 5 Chloromethyl Coumarin

Development of Novel and Sustainable Synthetic Pathways

Key areas of development include:

Microwave-assisted and Ultrasound-irradiated Synthesis: These techniques have shown promise in accelerating reaction times and increasing yields for the synthesis of various coumarin (B35378) derivatives, often under solvent-free conditions. primescholars.comwisdomlib.org Applying these methods to the synthesis of 8-Methoxy-5-(chloromethyl)coumarin could offer a more sustainable alternative to conventional heating. wisdomlib.org

Use of Green Catalysts and Solvents: The exploration of non-toxic, reusable catalysts such as potassium dihydrogen phosphate (B84403) and deep eutectic solvents is gaining traction. nih.govwisdomlib.org These green alternatives can replace hazardous catalysts and organic solvents, making the synthesis process more environmentally benign. nih.goveurekalert.org

Photoredox Catalysis: Visible-light-triggered reactions, such as photoredox catalysis, offer a green and efficient approach for synthesizing coumarin derivatives at room temperature and in aqueous media, eliminating the need for oxidants and high temperatures. acs.org

One-Pot and Multicomponent Reactions: Designing synthetic strategies that combine multiple steps into a single operation (one-pot synthesis) or involve the reaction of three or more components in a single step (multicomponent reactions) can significantly improve efficiency and reduce waste. frontiersin.org

A significant challenge lies in adapting these green methodologies to the specific synthesis of this compound while maintaining high yields and purity. The reactivity of the chloromethyl group may require careful optimization of reaction conditions to prevent unwanted side reactions.

Exploration of Undiscovered Biological Targets and Signaling Pathways

Coumarin derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects. nih.govprimescholars.comnih.gov While some biological activities of coumarins are well-documented, the full spectrum of their interactions within biological systems remains to be elucidated. nih.govnih.gov For this compound, a key future direction is the identification of novel biological targets and the signaling pathways it modulates.

Future research in this area will likely involve:

High-Throughput Screening: Employing advanced screening techniques to test the compound against a large panel of biological targets, including enzymes, receptors, and protein-protein interactions.

Chemical Proteomics: Utilizing chemical probes derived from this compound to identify its direct binding partners in complex biological samples.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to understand the global effects of the compound on cellular networks and signaling pathways. nih.gov

A major challenge will be to move beyond identifying general activities (e.g., "anticancer") to pinpointing the specific molecular mechanisms of action. Understanding how the methoxy (B1213986) and chloromethyl substituents contribute to the compound's binding affinity and selectivity for its targets will be crucial for designing more potent and specific derivatives. youtube.com For instance, recent studies on other 8-methoxycoumarin (B1348513) derivatives have highlighted their potential to target β-tubulin polymerization and caspase-3/7 in liver cancer cells. nih.gov

Advanced Computational Modeling for Predictive Research and Drug Design

Computational modeling has become an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, advanced computational approaches can accelerate research and guide the design of new analogs with improved properties.

Key applications of computational modeling include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of coumarin derivatives with their biological activities. tandfonline.comnih.gov These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. tandfonline.com

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound with potential biological targets at the atomic level. This can provide insights into the binding mode, affinity, and the role of specific functional groups in the interaction. nih.gov

Prediction of Physicochemical and Pharmacokinetic Properties: Using computational models to predict properties such as solubility, permeability, and metabolic stability, which are critical for drug development. mdpi.com Machine learning models are being developed to predict the optical properties of coumarin derivatives, which can be applied to other molecular properties. acs.org

The primary challenge in this area is the accuracy of the predictive models, which heavily depends on the quality and quantity of experimental data used for their training and validation. tandfonline.com Generating a robust dataset of biological activities for a series of related coumarin derivatives is essential for building reliable QSAR models.

Integration with Nanotechnology and Advanced Materials Science for Enhanced Applications

The unique photochemical and photophysical properties of coumarins make them attractive candidates for integration with nanotechnology and advanced materials science. frontiersin.orgnih.gov The future holds significant promise for leveraging these properties of this compound in novel applications.

Potential areas of integration include:

Drug Delivery Systems: Encapsulating or conjugating this compound with nanoparticles to improve its solubility, stability, and targeted delivery to specific cells or tissues.

Fluorescent Probes and Sensors: The inherent fluorescence of the coumarin scaffold can be exploited to develop sensors for detecting specific ions, molecules, or changes in the cellular environment. nih.gov

Photodynamic Therapy: Utilizing the photosensitizing properties of coumarins to generate reactive oxygen species upon light irradiation, leading to localized cell death in applications like cancer therapy.

Smart Materials: Incorporating the coumarin moiety into polymers to create materials that respond to light. The photodimerization of coumarin upon irradiation with light of a certain wavelength, and the subsequent photocleavage at a different wavelength, can be used to create photo-crosslinkable and photo-reversible materials. acs.org

A key challenge will be the precise control over the functionalization of nanoparticles and polymers with this compound to achieve the desired properties and functionalities. Ensuring the biocompatibility and long-term stability of these integrated systems will also be critical for their practical application.

Q & A

Q. What are the common synthetic routes for 8-Methoxy-5-(chloromethyl)coumarin, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of a hydroxyl or methoxy-substituted coumarin precursor using chloromethylation agents (e.g., chloromethyl methyl ether or bis(chloromethyl) ether). Reaction efficiency depends on:
  • Catalyst selection : Acidic conditions (e.g., H₂SO₄) or phase-transfer catalysts improve yield .
  • Temperature control : Maintain 40–60°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Validate purity via HPLC (>95%) and NMR (absence of residual solvents) .

Q. Which analytical techniques are recommended for characterizing this compound, and what validation parameters are critical?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with methanol/water gradient (60:40 to 90:10) for separation. Critical parameters:
  • Linearity (R² ≥ 0.99 over 1–100 µg/mL).
  • Limit of Detection (LOD) : ≤0.1 µg/mL.
  • Precision (RSD < 5% for intraday/interday assays) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., chloromethyl peak at δ 4.5–5.0 ppm).
  • Melting Point : Compare to literature values (±2°C tolerance) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported photostability data for chloromethyl-substituted coumarins?

  • Methodological Answer : Contradictions may arise from varying light sources or solvent systems. To resolve:
  • Controlled Light Exposure : Use UV chambers (λ = 254–365 nm) with calibrated irradiance.
  • Degradation Monitoring : Track photoproducts via HPLC-MS every 30 minutes.
  • Solvent Selection : Test polar (e.g., acetonitrile) vs. non-polar (e.g., toluene) solvents, as solubility affects stability .
    Example Data :
Light SourceSolventDegradation Half-Life (h)Major Photoproducts
UV 254 nmMeCN2.5Demethylated coumarin
UV 365 nmToluene8.0Chloromethyl oxide

Q. What safety protocols are essential when handling this compound given its structural analogs' hazards?

  • Methodological Answer :
  • PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
  • Waste Disposal : Neutralize chloromethyl residues with 10% NaOH before disposal.
  • Exposure Limits : Analogous to bis(chloromethyl) ether (ACGIH TWA: 0.001 ppm). Monitor airborne levels with gas detectors .

Q. What strategies can resolve solubility challenges of this compound in aqueous vs. organic solvents?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/water (10–20% DMSO) for aqueous assays.
  • Sonication : 30-minute sonication in warm ethanol (40°C) enhances dissolution.
  • Solubility Table :
SolventSolubility (mg/mL)
DMSO50
Methanol30
Water0.5
Reference: Adapted from coumarin derivative solubility studies .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in cell-based assays involving this compound?

  • Methodological Answer : Discrepancies may stem from:
  • Cell Line Variability : Test in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7).
  • Assay Duration : Short-term (24 h) vs. long-term (72 h) exposure alters IC₅₀ values.
  • Positive Controls : Compare to doxorubicin or cisplatin to calibrate potency .

Safety and Compliance

Q. What regulatory considerations apply to this compound in pharmacological studies?

  • Methodological Answer :
  • IUPAC Nomenclature : Adhere to guidelines for compound naming in publications.
  • Animal Studies : Follow OECD 423 for acute toxicity testing.
  • Documentation : Maintain records of MSDS, IRB approvals, and waste manifests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.